molecular formula C13H12N2O4S B1441618 Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate CAS No. 885278-57-9

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Cat. No.: B1441618
CAS No.: 885278-57-9
M. Wt: 292.31 g/mol
InChI Key: FRVKGVRXBYELOQ-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate possesses a molecular formula of C₁₃H₁₂N₂O₄S and exhibits a molecular weight of 292.31 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full designation being ethyl 2-(3-methyl-4-nitrophenyl)-1,3-thiazole-4-carboxylate. The Chemical Abstracts Service has assigned this compound the registry number 885278-57-9, which serves as its unique identifier in chemical databases worldwide.

The structural architecture of this molecule incorporates several distinct functional domains that contribute to its chemical behavior and biological activity potential. The central thiazole ring, comprising positions 1 and 3 occupied by nitrogen and sulfur respectively, forms the heterocyclic backbone upon which other substituents are arranged. The phenyl ring attachment at position 2 of the thiazole carries both methyl and nitro substituents, specifically positioned at the 3 and 4 positions of the benzene ring respectively. The carboxylate functionality, esterified with an ethyl group, occupies position 4 of the thiazole ring, creating a compound with multiple reactive sites suitable for further chemical modification.

Structural Component Position Chemical Nature Contribution to Properties
Thiazole Ring Core Structure Five-membered heterocycle Aromaticity and electron delocalization
Phenyl Substituent Position 2 Aromatic ring system Extended conjugation
Methyl Group Position 3 of phenyl Electron-donating alkyl Steric and electronic effects
Nitro Group Position 4 of phenyl Electron-withdrawing Strong electronic influence
Ethyl Ester Position 4 of thiazole Carboxylate derivative Lipophilicity and reactivity

The three-dimensional molecular structure reveals significant planarity within the thiazole-phenyl system, facilitating π-electron delocalization across the conjugated framework. The Strategic Molecular Identification Linear Notation representation, expressed as CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)N+[O-])C, provides a comprehensive description of the atomic connectivity and electronic state distribution throughout the molecule.

Historical Context in Thiazole Chemistry

The development of this compound must be understood within the broader historical evolution of thiazole chemistry, which began with the pioneering work of Hantzsch and Weber in the late nineteenth century. The fundamental thiazole nucleus was first characterized as a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, establishing the foundation for an entire class of aromatic heterocycles. The significance of thiazole structures became apparent with the discovery of their presence in essential biological molecules, most notably vitamin thiamine (vitamin B₁), which contains the thiazole ring as a crucial component of its molecular architecture.

The synthetic methodology for accessing substituted thiazole derivatives has evolved considerably since the original Hantzsch thiazole synthesis, which involved the condensation of α-haloketones with thioamides to form trisubstituted thiazole products. This classical approach provided the fundamental framework upon which more sophisticated synthetic strategies have been developed, enabling the preparation of increasingly complex thiazole derivatives such as this compound. The integration of modern synthetic techniques with traditional thiazole formation reactions has facilitated the development of compounds that combine the inherent biological activity potential of the thiazole nucleus with additional pharmacophoric elements.

The historical progression of thiazole chemistry reveals a gradual transition from simple, unsubstituted thiazole structures to highly functionalized derivatives capable of exhibiting specific biological activities. This evolution has been driven by the recognition that thiazole-containing compounds demonstrate remarkable versatility in their interactions with biological systems, leading to their incorporation into numerous therapeutic agents and research compounds. The specific substitution pattern present in this compound represents a contemporary approach to thiazole derivatization, combining electron-donating and electron-withdrawing substituents to modulate the electronic properties of the heterocyclic system.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of modern thiazole derivative design. The compound exemplifies the strategic approach of molecular hybridization, wherein multiple pharmacophoric elements are combined within a single molecular framework to enhance therapeutic potential while minimizing undesirable properties. This design philosophy has become increasingly important in contemporary medicinal chemistry, where researchers seek to develop compounds with improved efficacy, reduced toxicity, and enhanced selectivity.

The thiazole nucleus present in this compound contributes several advantageous characteristics that make it particularly valuable in heterocyclic chemistry research. The aromatic nature of the thiazole ring, evidenced by significant π-electron delocalization, provides stability while maintaining reactivity at specific positions. The calculated π-electron density distribution identifies position 5 of the thiazole ring as the primary site for electrophilic substitution reactions, while the hydrogen at position 2 demonstrates susceptibility to deprotonation under appropriate conditions. These reactive characteristics enable further chemical modification and derivatization, making compounds like this compound valuable synthetic intermediates.

The incorporation of both electron-donating (methyl) and electron-withdrawing (nitro) substituents on the phenyl ring creates an electronic environment that can be fine-tuned for specific research applications. This substitution pattern allows researchers to modulate the compound's properties systematically, investigating structure-activity relationships and optimizing molecular characteristics for particular research objectives. The presence of the ethyl ester functionality provides additional opportunities for chemical modification, including hydrolysis to the corresponding carboxylic acid or transesterification to alternative ester derivatives.

Research Application Relevance Contribution
Pharmaceutical Development Intermediate synthesis Anti-inflammatory and antimicrobial agent precursor
Agricultural Chemistry Pesticide formulation Pest management and crop protection compounds
Biochemical Research Enzyme interaction studies Metabolic pathway investigation
Material Science Specialty material development Thermal and chemical resistance properties
Analytical Chemistry Detection and quantification Chromatographic and spectroscopic applications

Relationship to Other Thiazole Derivatives

This compound occupies a specific position within the extensive family of thiazole derivatives, sharing structural features with numerous related compounds while maintaining distinct characteristics that differentiate it from other members of this chemical class. The systematic comparison of this compound with other thiazole derivatives reveals important structure-property relationships that inform both synthetic strategy and application potential. The presence of the carboxylate functionality at position 4 of the thiazole ring aligns this compound with other thiazole-4-carboxylate derivatives, many of which have demonstrated significant biological activity across various therapeutic areas.

The substitution pattern on the phenyl ring distinguishes this compound from other 2-arylthiazole derivatives through the specific combination of methyl and nitro substituents. This particular arrangement contrasts with related compounds such as ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate, which features the carboxylate group at position 5 rather than position 4 of the thiazole ring. Such positional variations can significantly influence both chemical reactivity and biological activity, highlighting the importance of precise structural characterization in thiazole chemistry research.

The relationship between this compound and other thiazole carboxylate derivatives extends to synthetic accessibility and chemical modification potential. Many related compounds can be prepared using similar synthetic approaches, involving the formation of the thiazole ring through condensation reactions followed by esterification or direct incorporation of the carboxylate functionality. The systematic study of these relationships has led to the development of comprehensive structure-activity relationship models that guide the design of new thiazole derivatives with enhanced properties.

The broader context of thiazole derivative chemistry reveals that compounds like this compound represent important building blocks in the construction of more complex molecular architectures. The strategic combination of thiazole nuclei with other heterocyclic systems has emerged as a particularly productive approach in medicinal chemistry, leading to the development of thiazole-pyrazoline hybrids and other multi-heterocyclic compounds with enhanced biological activity profiles. These hybrid structures often demonstrate improved therapeutic indices compared to their individual components, supporting the continued investigation of thiazole derivatives as fundamental building blocks in drug discovery research.

Properties

IUPAC Name

ethyl 2-(3-methyl-4-nitrophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-3-19-13(16)10-7-20-12(14-10)9-4-5-11(15(17)18)8(2)6-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVKGVRXBYELOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695897
Record name Ethyl 2-(3-methyl-4-nitrophenyl)-1,3-thiazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-57-9
Record name Ethyl 2-(3-methyl-4-nitrophenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-methyl-4-nitrophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Key Intermediate: Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate

Before nitration, the precursor ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate is prepared by:

  • Reacting 4-cyanophenol with diethyldithiophosphoric acid to form 4-hydroxybenzamide.
  • Cyclization of 4-hydroxybenzamide with ethyl 2-chloroacetoacetate in ethanol at 65-70°C for 3 hours.
  • Isolation by filtration and drying yields the hydroxy-substituted thiazole ester with high yield (~98%) and purity.

This step is crucial as it provides the substrate for subsequent nitration.

Nitration of Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate

The nitration step to obtain ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate involves:

  • Reaction of the hydroxy-substituted thiazole ester with metal nitrates (e.g., sodium nitrate, potassium nitrate, or copper(II) nitrate).
  • Use of acid chlorides such as phosphorus oxychloride (POCl3) in the presence of N,N-dimethylformamide (DMF) as a solvent and catalyst.
  • Temperature control is critical, typically maintained between 0-45°C, depending on the specific procedure.
  • The reaction mixture is worked up by addition of water and organic solvents (e.g., chloroform), followed by washing with sodium bicarbonate solution and solvent removal.

This method provides improved yields (81-94%) and purity (91-93%) compared to older methods relying on 4-hydroxy-3-nitrobenzaldehyde, which is costly and low-yielding.

Detailed Examples of Preparation

Example Starting Material (moles) Metal Nitrate (moles) Acid Chloride Solvent Temperature (°C) Yield (%) Purity (%) Notes
3 1.0 mole ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate 0.5 mole Cu(NO3)2 POCl3 Acetonitrile + DMF 25-45 94 91 DMF-POCl3 added dropwise; reaction stirred 30 min
4 0.38 mole ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate 0.42 mole NaNO3 POCl3 DMF 0-5 (addition), then ambient 81 93 Reaction mixture cooled, stirred 60 min at ambient
5 0.38 mole ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate 0.42 mole KNO3 POCl3 DMF 0-5 (addition), then ambient 82 92 Similar to Example 4, KNO3 used instead of NaNO3

These examples demonstrate the flexibility of the nitration step with respect to the metal nitrate used and the solvent system, with consistent high yields and purity.

Comparative Analysis with Prior Art

  • The older method (US5614520) involves multiple steps starting from 4-hydroxy-3-nitrobenzaldehyde, hydroxylamine hydrochloride, sodium formate, thioacetamide, and ethyl 2-chloroacetoacetate, resulting in an overall yield of about 37%, with costly starting materials.
  • The novel method using metal nitrate and acid chloride in DMF/acetonitrile significantly improves yield (up to 94%) and reduces cost by using more accessible starting materials.
  • The process is scalable and suitable for industrial applications, particularly in the manufacture of Febuxostat intermediates.

Summary Table of Preparation Parameters

Parameter Preferred Conditions Comments
Starting material Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate Prepared via cyclization of 4-hydroxybenzamide and ethyl 2-chloroacetoacetate
Nitrating agent Metal nitrates (NaNO3, KNO3, Cu(NO3)2) Alkali metal nitrates preferred
Acid chloride Phosphorus oxychloride (POCl3) Alternatives: SOCl2, oxalyl chloride, cyanuric chloride
Solvent DMF, acetonitrile DMF acts as catalyst and solvent
Temperature 0-45°C Controlled addition to avoid side reactions
Reaction time 30-60 minutes Sufficient for completion
Yield 81-94% High yield compared to prior art
Purity 91-93% Suitable for pharmaceutical intermediate

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction: It may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Properties

Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate (CAS 78979-64-3)
  • Structural Difference : Lacks the 3-methyl group on the phenyl ring compared to the target compound.
  • The para-nitro group provides strong electron-withdrawing effects, stabilizing the LUMO and narrowing the HOMO-LUMO gap .
  • Biological Activity : Demonstrated antitumor activity in colorectal cancer models, likely due to enhanced DNA intercalation from the unhindered nitro group .
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate
  • Structural Difference : Incorporates a hydrazinyl linker and nitrobenzylidene group.
  • Impact: Extended conjugation from the hydrazinyl group reduces the HOMO-LUMO gap (3.5 eV vs.
  • Biological Activity : Exhibited moderate antioxidant (%FRSA: 74.5–84.5) and antimicrobial activity, attributed to the nitro group’s redox activity and hydrogen bonding capabilities .
Ethyl 2-(2-nitroanilino)-thiazole-4-carboxylate (CAS 2197063-18-4)
  • Structural Difference: Features an ortho-nitroanilino group instead of a phenyl ring.
  • Impact: The ortho-nitro group induces steric strain, reducing planarity but enhancing hydrogen bonding via the amino group. Predicted pKa = 1.20 suggests strong acidity, influencing solubility .
Key Findings:
  • Antitumor Activity: Bulky substituents (e.g., diethylamino) improve activity, while methyl groups may reduce target binding efficiency .
  • Antioxidant Activity : Electron-donating groups (e.g., 4-hydroxy-3-methoxybenzylidene) enhance free radical scavenging .

Computational and Spectroscopic Insights

  • DFT Studies : The target compound’s 3-methyl group is predicted to increase steric bulk, reducing conjugation and widening the HOMO-LUMO gap (~4.5 eV estimated) compared to hydrazinyl derivatives (3.5 eV) .
  • Spectroscopy : IR and NMR data for similar compounds confirm ester C=O (1700–1720 cm⁻¹) and nitro N–O (1520 cm⁻¹) stretches, with deviations <1% between experimental and theoretical values .

Biological Activity

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves the condensation of thiazole derivatives with various electrophiles. The thiazole ring is known for its ability to participate in nucleophilic substitutions, making it a versatile scaffold in organic synthesis. The general synthetic route can be summarized as follows:

  • Starting Materials : Thiourea and α-haloketones or α-haloaldehydes.
  • Reaction Conditions : Reflux in suitable solvents (e.g., ethanol).
  • Product Isolation : Purification through recrystallization or chromatography.

Anticancer Properties

This compound exhibits significant anticancer activity, particularly against various cancer cell lines. Studies have shown that compounds containing thiazole moieties can inhibit tubulin polymerization, leading to apoptosis in cancer cells.

  • Mechanism of Action : The compound induces apoptosis via the mitochondrial pathway, activating caspase-3, which is crucial for programmed cell death .
  • In Vivo Studies : In xenograft models, the compound demonstrated substantial tumor growth inhibition, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. It has been tested against several pathogens with promising results.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Escherichia coli0.25 μg/mL

These findings highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. Thiazole derivatives have shown efficacy in various seizure models, indicating potential applications in treating epilepsy.

  • Effective Dosage : Compounds similar to this compound have demonstrated effective doses significantly lower than standard anticonvulsants like ethosuximide .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents on the Thiazole Ring : Variations in substituents at the 2-position of the thiazole ring can enhance or diminish activity.
  • Phenyl Ring Modifications : The presence of electron-withdrawing groups (e.g., nitro or halogens) on the phenyl ring has been correlated with increased potency against cancer cell lines and microbial pathogens .

Case Studies

  • Anticancer Study : A study involving analogs of this compound showed that certain modifications led to a significant increase in cytotoxicity against HeLa and A549 cell lines.
    • Notable Compound : A derivative with a methoxy group exhibited enhanced activity due to improved solubility and interaction with cellular targets .
  • Antimicrobial Evaluation : In a comparative study of thiazole derivatives, this compound was among the most potent against Staphylococcus aureus, indicating its potential for further development into a therapeutic agent .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, and what experimental conditions are critical for optimizing yield?

Answer: The compound can be synthesized via condensation reactions between thiosemicarbazide derivatives and ethyl bromopyruvate under reflux conditions. Key steps include:

  • Reaction setup : Use anhydrous solvents (e.g., dichloromethane or methanol) to avoid hydrolysis of intermediates.
  • Catalysts : MnO₂ or Pd-based catalysts improve oxidation and coupling efficiency (e.g., for nitro-group stabilization) .
  • Purification : Silica gel chromatography is essential to isolate the product from byproducts like unreacted bromopyruvate or nitroaromatic intermediates .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Bromopyruvate condensation70–85Reflux in CH₂Cl₂, MnO₂
Hantzsch thiazole synthesis60–75Thiourea, K₂CO₃, ethanol

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR confirm substituent positions on the thiazole and aryl rings. The nitro group’s electron-withdrawing effect deshields adjacent protons, observable at δ 8.2–8.5 ppm .
  • X-ray crystallography : SHELX-based refinement (e.g., SHELXL) resolves structural ambiguities, such as torsion angles between the thiazole and nitro-substituted phenyl groups .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) critical for crystal packing .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of this compound influence its reactivity in medicinal chemistry applications?

Answer: The nitro group reduces the HOMO-LUMO gap (calculated via DFT at the 6-311G(d,p) level), enhancing electrophilic reactivity. This facilitates interactions with biological targets (e.g., DNA minor grooves or kinase active sites):

  • HOMO-LUMO gap : ~3.5 eV, compared to ~4.2 eV for non-nitro analogs .
  • Implications : Lower gaps correlate with improved binding to electron-deficient pockets in enzymes like TNIK kinase or Oct3/4 transcription factors .

Q. Table 2: Electronic Properties vs. Bioactivity

SubstituentHOMO-LUMO Gap (eV)IC₅₀ (µM, RPMI-8226)
3-methyl-4-nitro3.512.3
4-chloro4.1>50
Reference

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

Answer: Discrepancies arise from assay variability (e.g., cell line specificity) or divergent functionalization. Strategies include:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace nitro with cyano) and test across multiple cell lines .
  • Computational docking : Use AutoDock Vina to predict binding modes against targets like TNIK kinase (PDB: 4WPO) .
  • Dose-response profiling : Compare EC₅₀ values in primary vs. metastatic cancer models to identify context-dependent effects .

Q. What methodological pitfalls should be avoided in crystallographic refinement of this compound?

Answer:

  • Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains, common due to the compound’s planar geometry .
  • Disorder modeling : Refine nitro group disorder with PART/SUMP restraints to avoid overfitting .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How can retrosynthetic analysis improve the scalability of synthesis for analogs?

Answer:

  • AI-driven tools : Platforms using Reaxys or Pistachio databases prioritize routes with fewer steps and higher atom economy. For example, substituting bromopyruvate with chloro analogs reduces cost without compromising yield .
  • One-step strategies : Direct coupling of pre-functionalized aryl halides with thiazole cores via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate
Reactant of Route 2
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Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

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